

Application Notes: Site-Specific Protein Modification via Oxime Ligation

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Compound of Interest		
Compound Name:	t-Boc-Aminooxy-PEG8-Ms	
Cat. No.:	B8104396	Get Quote

Introduction

Site-specific protein modification is a cornerstone of modern chemical biology, enabling precise control over protein function, tracking, and therapeutic applications. Among the various bioorthogonal "click" chemistries, oxime ligation stands out for its reliability, high chemoselectivity, and the stability of the resulting conjugate.[1][2] This reaction involves the formation of a stable oxime bond from the condensation of an aminooxy group with an aldehyde or ketone.[1][2][3] The reaction proceeds under mild, aqueous conditions, often near physiological pH, and does not require metal catalysts that can be problematic for biological systems.[1][2] These features make oxime ligation an invaluable tool for researchers, scientists, and drug development professionals.

Core Principles

The fundamental reaction involves a nucleophilic aminooxy moiety (R-O-NH₂) attacking an electrophilic carbonyl group (aldehyde or ketone) on a target protein.[1] Aldehydes are generally more reactive than ketones.[4] The resulting oxime bond (C=N-O) is highly stable under physiological conditions, with greater hydrolytic stability compared to similar imine or hydrazone linkages.[5][6]

Key Advantages:

• High Chemoselectivity: The aminooxy and carbonyl functional groups are largely inert to the vast array of other functional groups present in biomolecules, ensuring the reaction occurs



only at the desired site.[1][4]

- Bioorthogonality: The reaction proceeds efficiently in complex biological environments without interfering with native cellular processes.[6]
- Stability: The formed oxime linkage is robust across a broad pH range (pH 2 to 9), making it suitable for a wide array of in vitro and in vivo applications.[5]
- Catalysis for Enhanced Kinetics: While the reaction can proceed spontaneously, its rate can
 be significantly accelerated by nucleophilic catalysts, such as aniline and its derivatives (e.g.,
 p-phenylenediamine), allowing for rapid conjugation even at low micromolar concentrations.
 [1][4][7][8][9]

Applications in Research and Drug Development

Oxime ligation is a versatile strategy employed in numerous applications:

- Protein Labeling: Attachment of fluorescent dyes, biotin, or other probes for imaging and detection.[4]
- Peptide-Drug Conjugates (PDCs): Development of targeted therapeutics by linking cytotoxic drugs to homing peptides.[5]
- Bioconjugate Preparation: Synthesis of complex biomolecules, including polymer-protein conjugates, glycoconjugates, and protein-protein probes.[1][2]
- PET Imaging: Creation of 18F-labeled PET tracers for diagnostic applications, where rapid ligation is crucial due to the short half-life of the isotope.[1][10]
- Hydrogel Formation: Cross-linking of polymers for biomaterial and drug delivery applications.
 [1]
- Fine-Tuning Protein-Protein Interactions (PPIs): Rapidly creating libraries of modified peptides to screen for enhanced binding affinity and selectivity against therapeutic targets.
 [11]

Quantitative Data Summary



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The efficiency of oxime ligation is highly dependent on the reactants, pH, and the presence of a catalyst. The following table summarizes key kinetic data from model systems.



Reactants	Catalyst (Concentration)	рН	Second-Order Rate Constant (k, M ⁻¹ s ⁻¹)	Notes
Aminooxyacetyl- peptide and Benzaldehyde	Aniline (100 mM)	7.0	8.2 ± 1.0	Enables quantitative conjugation at 10 μΜ concentrations. [4]
General Aromatic Aldehydes & Aminooxy Groups	Aniline	~7.0	10¹ - 10³	Rate constants exceed many other chemoselective ligation chemistries.[4][7]
Aldehyde- functionalized GFP & Dansylated Aminooxy	Aniline (100 mM)	7.0	10.3	Minimal product conversion observed after 90 seconds.[12]
Aldehyde- functionalized GFP & Dansylated Aminooxy	m- Phenylenediamin e (mPDA) (100 mM)	7.0	27.0	mPDA is ~2.5 times more efficient than aniline at the same concentration. [12]
Aldehyde- functionalized GFP & Dansylated Aminooxy	m- Phenylenediamin e (mPDA) (750 mM)	7.0	>150	High catalyst concentration leads to reaction completion in seconds.[12]
Aminooxy- functionalized	p- Phenylenediamin	4.0-7.0	-	More efficient than aniline



PEG & Protein	e (10 mM)			across the entire pH range.[9]
Aminooxy- functionalized PEG & Protein	None	7.0	-	p- Phenylenediamin e provides a 120- fold rate increase over the uncatalyzed reaction.[9]

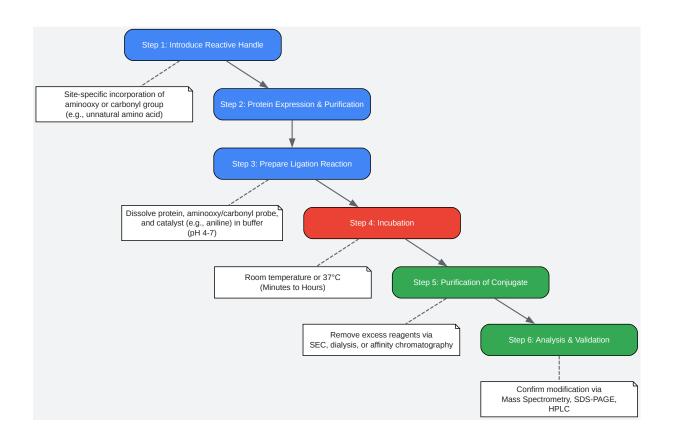
Visualizations

Oxime Ligation: Chemical Mechanism

Caption: Chemical reaction scheme for oxime ligation.

General Workflow for Site-Specific Protein Modification





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